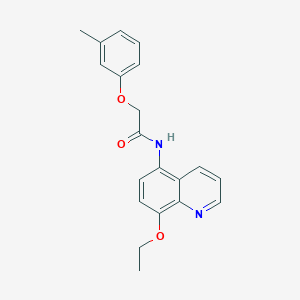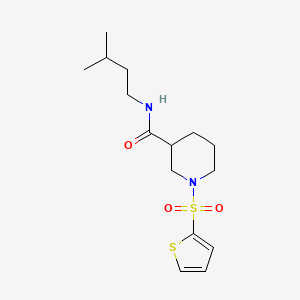![molecular formula C21H23N3O4 B11337935 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11337935.png)
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with an acyl chloride under basic conditions.
Substitution reactions: The ethoxy and propoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Coupling reactions: The final step involves coupling the oxadiazole derivative with 4-propoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and propoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: It can serve as a probe for studying biological processes at the molecular level.
Mécanisme D'action
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The ethoxy and propoxy groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
- N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide
Uniqueness
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both ethoxy and propoxy groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H23N3O4 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H23N3O4/c1-4-12-27-17-9-6-15(7-10-17)21(25)22-20-19(23-28-24-20)16-8-11-18(26-5-2)14(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25) |
Clé InChI |
KLNJPVZEHSKKPD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11337861.png)
![N-(2-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11337866.png)

![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11337880.png)
![4-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11337884.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11337886.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11337889.png)
![2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337895.png)
![(4-Tert-butylphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11337898.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11337912.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337914.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11337928.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11337929.png)

